molecular formula C14H13NO3 B13822203 3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol

3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol

Cat. No.: B13822203
M. Wt: 243.26 g/mol
InChI Key: VHFKMUWSCDRBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Methoxyphenyl)imino]methyl} is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxyphenyl)imino]methyl} typically involves the reaction of 4-methoxyaniline with an appropriate aldehyde. One common method involves refluxing a mixture of 4-methoxyaniline and the aldehyde in absolute ethanol for several hours. The reaction mixture is then filtered, and the solvent is removed by evaporation. The resulting product is recrystallized from absolute ethanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for 3-{[(4-Methoxyphenyl)imino]methyl} are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale refluxing of the reactants in a suitable solvent, followed by filtration and purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxyphenyl)imino]methyl} can undergo various types of chemical reactions, including:

    Reduction: The compound can be reduced to form the corresponding amine.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amine.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Substituted imines or other derivatives.

Scientific Research Applications

3-{[(4-Methoxyphenyl)imino]methyl} has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its ability to form stable complexes with metals.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxyphenyl)imino]methyl} involves its ability to form stable complexes with metal ions. These metal complexes can interact with various biological molecules, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-{[(4-Methoxyphenyl)imino]methyl} is unique due to its specific structure, which allows it to form stable complexes with metals and participate in a variety of chemical reactions. Its methoxy group also contributes to its unique chemical properties, such as increased solubility in organic solvents and potential biological activity .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

3-[(4-methoxyphenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C14H13NO3/c1-18-12-7-5-11(6-8-12)15-9-10-3-2-4-13(16)14(10)17/h2-9,16-17H,1H3

InChI Key

VHFKMUWSCDRBOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.